3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride
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Overview
Description
3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is a heterocyclic compound that contains both pyrazole and oxolane rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrazole ring, known for its biological activity, and the oxolane ring, which can enhance solubility and stability, makes this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor containing a hydrazine and a 1,3-dicarbonyl compound to form the pyrazole ring . The oxolane ring can then be introduced through a nucleophilic substitution reaction using an appropriate oxirane derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of pyrazole-3-methyl derivatives.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways . The oxolane ring can enhance the compound’s solubility and stability, improving its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Pyrazol-1-yl)propanoic acid hydrochloride
- 2-(1H-Pyrazol-1-yl)ethanol hydrochloride
- 3-(1H-Pyrazol-1-yl)butanoic acid hydrochloride
Uniqueness
3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is unique due to the presence of both pyrazole and oxolane rings. This combination enhances its biological activity and solubility compared to similar compounds that contain only one of these rings . The dual functionality of this compound makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications .
Properties
Molecular Formula |
C9H13ClN2O3 |
---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
3-(pyrazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c12-9(13)8-7(2-5-14-8)6-11-4-1-3-10-11;/h1,3-4,7-8H,2,5-6H2,(H,12,13);1H |
InChI Key |
CWPTWYDPYNNZEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1CN2C=CC=N2)C(=O)O.Cl |
Origin of Product |
United States |
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